molecular formula C19H26ClN3O B12785230 Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride CAS No. 84227-75-8

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride

Cat. No.: B12785230
CAS No.: 84227-75-8
M. Wt: 347.9 g/mol
InChI Key: IRPGCNODZUBVPB-UHFFFAOYSA-N
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Description

The compound Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride is a benzamide derivative characterized by a p-amino group on the benzamide core and a meta-substituted diethylaminomethylbenzyl moiety. Benzamide derivatives are widely studied in medicinal chemistry due to their diverse pharmacological activities, including antiarrhythmic, antiemetic, and antimicrobial effects . This compound’s structural features, such as the diethylamino group and aromatic substitutions, likely influence its solubility, receptor binding, and metabolic stability.

Properties

CAS No.

84227-75-8

Molecular Formula

C19H26ClN3O

Molecular Weight

347.9 g/mol

IUPAC Name

4-amino-N-[[3-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-6-15(12-16)13-21-19(23)17-8-10-18(20)11-9-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H

InChI Key

IRPGCNODZUBVPB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N.Cl

Origin of Product

United States

Preparation Methods

Amidation Reaction

The initial step involves the amidation of a substituted benzoyl chloride with an appropriate amine to form the benzamide intermediate. For example, m-(diethylaminomethyl)benzylamine can be reacted with 4-aminobenzoyl chloride under controlled conditions.

  • Reaction conditions:

    • Solvent: Benzene or other inert organic solvents
    • Temperature: Room temperature to mild heating (typically 20–40 °C)
    • Base: Sodium hydroxide or other acid scavengers to neutralize HCl formed
    • Stirring: Continuous mechanical stirring to ensure homogeneity
  • Procedure:

    • In a reactor equipped with a cooling unit and stirrer, benzene, water, and a base (e.g., sodium hydroxide) are added.
    • The amine (m-(diethylaminomethyl)benzylamine) is introduced.
    • 4-Aminobenzoyl chloride is added dropwise under stirring.
    • The reaction mixture is maintained at room temperature for 1.5 to 2 hours.
    • After completion, the mixture is washed with water to remove inorganic salts and impurities.
    • The organic layer is separated and solvents are removed under reduced pressure to yield the benzamide intermediate.

Formation of Hydrochloride Salt

The free base benzamide derivative is converted to its hydrochloride salt to improve stability and solubility.

  • Procedure:
    • The free base is dissolved in an appropriate solvent such as ethanol.
    • Anhydrous hydrogen chloride gas or hydrochloric acid solution is bubbled or added dropwise.
    • The salt precipitates out and is collected by filtration.
    • The solid is washed and dried under vacuum.
Step Parameter Typical Range/Value Notes
Amidation Temperature 20–40 °C Room temperature preferred
Solvent Benzene, toluene, or similar Inert, non-polar solvents
Reaction time 1.5–2 hours Ensures complete conversion
Reductive Amination Reducing agent Sodium cyanoborohydride Mild, selective reducing agent
Temperature 25–40 °C Avoids side reactions
Hydrochloride Salt Formation HCl addition method Gas bubbling or acid addition Controlled to avoid over-acidification
Solvent Ethanol, methanol Good solubility for salt formation
  • The amidation reaction is highly efficient under mild conditions, yielding over 95% pure benzamide intermediates.
  • The reductive amination step is critical for introducing the diethylaminomethyl group with high selectivity.
  • The hydrochloride salt form enhances the compound’s stability and solubility, facilitating its use in pharmaceutical formulations.
  • Industrial scale synthesis employs continuous stirring reactors with temperature control and solvent recovery systems to optimize cost and environmental impact.
Step No. Reaction Type Reagents/Conditions Outcome
1 Amidation m-(diethylaminomethyl)benzylamine + 4-aminobenzoyl chloride, NaOH, benzene, RT, 1.5 h Benzamide intermediate
2 Reductive Amination Benzyl aldehyde + diethylamine + NaBH3CN, MeOH, 25–40 °C, 4–6 h Introduction of diethylaminomethyl group
3 Salt Formation Free base + HCl (gas or solution), ethanol Hydrochloride salt of target compound

Chemical Reactions Analysis

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride is utilized as a reagent in organic synthesis and serves as a precursor for more complex molecules. It participates in various chemical reactions including:

  • Oxidation : Can be oxidized to form corresponding carboxylic acids using potassium permanganate.
  • Reduction : Capable of reduction to amines using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions allow for the introduction of different functional groups .

Biology

In biological research, this compound is studied for its role in enzyme inhibition and protein interactions. Its ability to act as a sodium channel blocker is particularly relevant in cardiac studies where it helps stabilize cell membranes and prevent arrhythmias .

Medicine

The compound has been investigated for potential therapeutic applications as an antiarrhythmic agent. Its mechanism involves inhibiting sodium ion influx through cell membranes, which is crucial for maintaining normal cardiac rhythm. Comparative studies with similar compounds like procainamide and lidocaine highlight its unique pharmacological properties .

Case Studies

  • Antiarrhythmic Properties :
    A study evaluated the efficacy of this compound in stabilizing cardiac membranes. Results indicated significant reductions in arrhythmia episodes compared to control groups.
  • Enzyme Inhibition Studies :
    Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Synthesis Optimization :
    A recent study optimized the synthesis route for higher yields using novel catalytic methods, showcasing advancements in production techniques that could lower costs and increase accessibility for research purposes .

Mechanism of Action

The mechanism of action of Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it acts as a sodium channel blocker, stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. This results in the depression of ventricular excitability and an increase in the stimulation threshold of the ventricle during diastole .

Comparison with Similar Compounds

Structural and Pharmacological Overview

The table below compares the target compound with key benzamide analogues, emphasizing structural differences and pharmacological profiles:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Reference
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride Not explicitly provided* Not explicitly provided* - p-Amino benzamide
- m-(Diethylaminomethyl)benzyl group
Likely antiarrhythmic or CNS activity (inferred from structural analogs)
Procainamide Hydrochloride
(4-amino-N-[2-(diethylamino)ethyl]benzamide HCl)
C₁₃H₂₁N₃O·HCl 271.79 - p-Amino benzamide
- Diethylaminoethyl chain
Antiarrhythmic (Na⁺ channel blocker)
Trimethobenzamide Hydrochloride
(N-[4-(2-dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamide HCl)
C₂₂H₂₉N₃O₄·HCl 424.95 (free base) - Trimethoxybenzamide
- Dimethylaminoethoxybenzyl group
Antiemetic (dopamine D₂ receptor antagonist)
Metoclopramide Hydrochloride
(4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide HCl)
C₁₄H₂₂ClN₃O₂·HCl 354.3 - p-Amino, 5-chloro, 2-methoxy benzamide
- Diethylaminoethyl chain
Prokinetic (5-HT₃/D₂ antagonist)

Its structure suggests a formula approximating C₁₉H₂₆N₃O·HCl (calculated based on substituents).

Key Structural Differences and Implications

Substituent Position and Chain Length: The target compound features a meta-positioned diethylaminomethylbenzyl group, whereas Procainamide and Metoclopramide have para-substituted diethylaminoethyl chains. This positional difference may alter receptor binding kinetics and metabolic stability . Trimethobenzamide’s dimethylaminoethoxybenzyl group and trimethoxybenzamide core enhance its lipophilicity, favoring central nervous system (CNS) penetration for antiemetic effects .

Functional Group Modifications: The chloro and methoxy groups in Metoclopramide increase its selectivity for gastrointestinal 5-HT₃/D₂ receptors, unlike the target compound’s simpler p-amino structure . Procainamide’s shorter diethylaminoethyl chain facilitates rapid sodium channel blockade, a feature critical for antiarrhythmic activity .

Pharmacokinetic and Toxicity Profiles: Procainamide is metabolized to N-acetylprocainamide (NAPA), which accumulates in renal impairment and causes lupus-like syndromes . Trimethobenzamide’s trimethoxy groups slow metabolism, prolonging its duration of action compared to simpler benzamides .

Research Findings and Activity Comparisons

  • Antiarrhythmic Activity: Procainamide’s efficacy in ventricular arrhythmias is well-documented, with a therapeutic plasma range of 4–10 μg/mL .
  • Antiemetic Activity : Trimethobenzamide’s bulky substituents improve CNS penetration, achieving IC₅₀ values < 1 μM at D₂ receptors . The target compound lacks methoxy groups, suggesting lower CNS activity.
  • Antimicrobial Potential: Benzamide derivatives with nitro groups (e.g., NBD-DDA in ) exhibit antimicrobial properties, but the target compound’s amino group may limit this activity .

Biological Activity

Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride, a compound with a complex structure featuring a benzamide core and a diethylaminomethyl side chain, has garnered attention for its significant biological activities. This article provides an in-depth examination of its biological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₄ClN₃O, with a molecular weight of approximately 343.88 g/mol. The presence of the hydrochloride salt enhances its solubility in water, which is crucial for biological activities and pharmacological applications .

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against Gram-positive bacteria and fungi. The mechanism involves interaction with bacterial cell membranes and potential disruption of cellular processes .

  • Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL .

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, which is critical for its therapeutic potential. Notably:

  • Cholinesterase Inhibition : It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The compound displayed an IC₅₀ value of 33.13 ± 0.47 µM against AChE .
  • Kinase Inhibition : Studies have indicated that it can inhibit receptor tyrosine kinases (RTKs), which are important in cancer biology. For instance, compounds similar to Benzamide showed up to 92% inhibition against EGFR at a concentration of 10 nM .

The biological activity of this compound is attributed to its ability to form ion-associate complexes with bioactive molecules. This interaction can influence cellular signaling pathways and metabolic processes, leading to alterations in gene expression and cellular function .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar benzamides:

Compound NameMolecular FormulaKey Features
ProcainamideC₁₁H₁₄N₂O₂Antiarrhythmic agent; sodium channel blocker
4-Amino-N-[2-(diethylamino)ethyl]benzamideC₁₅H₁₈N₂OExhibits antibacterial properties
Trimethobenzamide hydrochlorideC₁₈H₂₃ClN₂O₂Antiemetic; more complex with additional groups

This compound stands out due to its specific combination of functional groups that enhance both solubility and biological activity compared to simpler benzamides or those lacking the diethylaminomethyl side chain .

Q & A

Q. What are the critical steps in synthesizing this benzamide derivative to ensure high yield and purity?

  • Methodological Answer : Synthesis requires careful control of reaction conditions. For example:
  • Reductive amination : Use Pd/C under hydrogen atmosphere for selective reduction of intermediates (e.g., nitro groups to amines) .
  • Acylation : Employ methyl 3-(chlorocarbonyl)propanoate in dichloromethane with pyridine to minimize side reactions from exothermic processes .
  • Purification : Recrystallization in methanol or ethanol removes unreacted starting materials and byproducts. Slow cooling enhances crystal formation for higher purity .

Q. How can the purity of this compound be reliably assessed in academic settings?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for baseline separation of impurities. System suitability tests (e.g., tailing factor < 2.0) ensure method robustness .
  • Titration : Non-aqueous potentiometric titration with perchloric acid quantifies free amine content .
  • Spectroscopy : FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the stability considerations for this hydrochloride salt under laboratory storage?

  • Methodological Answer :
  • Hygroscopicity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the hydrochloride salt .
  • Temperature : Long-term stability requires storage at −20°C, as elevated temperatures (>25°C) accelerate degradation via cleavage of the benzylamine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar benzamide derivatives?

  • Methodological Answer :
  • SAR Analysis : Systematically vary substituents (e.g., diethylamino vs. dimethylamino groups) and correlate with activity using multivariate regression. For example, NIH compound libraries (e.g., NIH 8687) show that electron-donating groups on the benzyl ring enhance receptor binding .
  • Counterion Effects : Compare hydrochloride vs. free base forms, as ion-pairing can alter membrane permeability and bioavailability .

Q. What advanced strategies optimize the compound's pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance solubility. Enzymatic cleavage in vivo regenerates the active form .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., N-dealkylation of diethylamino groups). Blocking these with methyl or cyclopropyl substituents reduces first-pass metabolism .

Q. How can trace impurities from synthesis be identified and quantified to meet pharmacopeial standards?

  • Methodological Answer :
  • LC-MS/MS : Employ high-resolution mass spectrometry to detect low-abundance impurities (e.g., residual benzyl chloride or dimerization byproducts). Limit of quantification (LOQ) should be ≤ 0.1% .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways. Correlate results with stability-indicating HPLC methods .

Q. What toxicological assays are appropriate for preclinical evaluation of this compound?

  • Methodological Answer :
  • Acute Toxicity : Determine LD₅₀ in rodent models via intraperitoneal administration. For structurally related benzamides, LD₅₀ values range from 3060 mg/kg (mouse) to higher thresholds, suggesting low acute toxicity .
  • Genotoxicity : Conduct Ames tests with S. typhimurium strains (TA98, TA100) to assess mutagenic potential of aromatic amines released during hydrolysis .

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